6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Description
6-Bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is a heterocyclic compound featuring a pyrrolo[3,2-b]pyridin-2-one core with a bromine substituent at position 6 and a propan-2-ylidene group at position 3. Its molecular formula is C₇H₅BrN₂O (molar mass: 213.03 g/mol) . This compound is sensitive to irritation and is stored at room temperature.
Properties
IUPAC Name |
6-bromo-3-propan-2-ylidene-1H-pyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-5(2)8-9-7(13-10(8)14)3-6(11)4-12-9/h3-4H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXCBIGPHSKQTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2=C(C=C(C=N2)Br)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one typically involves the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions.
Introduction of the Isopropylidene Group: This step involves the reaction of the brominated intermediate with an isopropylidene source, such as acetone, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The presence of the isopropylidene group allows for cycloaddition reactions, leading to the formation of more complex ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted pyrrolo[3,2-b]pyridine derivatives.
Oxidation: Formation of oxidized derivatives with different functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Scientific Research Applications
6-Bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and isopropylidene group can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares key structural analogs, focusing on substituents, molecular properties, and biological activities:
Key Research Findings
Structure-Activity Relationships (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
